(4-Ethenyloxan-4-yl)methanol
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Overview
Description
(4-Ethenyloxan-4-yl)methanol is an organic compound characterized by the presence of an oxane ring substituted with an ethenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenyloxan-4-yl)methanol typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Wittig reaction or a Heck reaction, where a suitable alkene precursor is reacted with the oxane ring.
Addition of the Methanol Group: The methanol group can be introduced through a nucleophilic substitution reaction, where a hydroxyl group is added to the oxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(4-Ethenyloxan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The ethenyl group can be reduced to form an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.
Substitution: Common reagents include thionyl chloride for halogenation and ammonia for amination.
Major Products Formed
Oxidation: Formation of (4-Ethenyloxan-4-yl)aldehyde or (4-Ethenyloxan-4-yl)carboxylic acid.
Reduction: Formation of (4-Ethyloxan-4-yl)methanol.
Substitution: Formation of (4-Ethenyloxan-4-yl)halide or (4-Ethenyloxan-4-yl)amine.
Scientific Research Applications
(4-Ethenyloxan-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Ethenyloxan-4-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ethenyl group can participate in various chemical reactions, such as polymerization and cross-linking. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Methyloxan-4-yl)methanol: Similar structure but with a methyl group instead of an ethenyl group.
(4-Propoxyoxan-4-yl)methanol: Similar structure but with a propoxy group instead of an ethenyl group.
(4-Butyloxan-4-yl)methanol: Similar structure but with a butyl group instead of an ethenyl group.
Uniqueness
(4-Ethenyloxan-4-yl)methanol is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The ethenyl group allows for additional functionalization and modification, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
(4-ethenyloxan-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-8(7-9)3-5-10-6-4-8/h2,9H,1,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFJTKDLOSGUCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCOCC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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